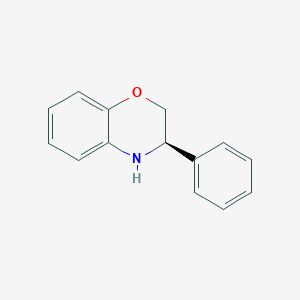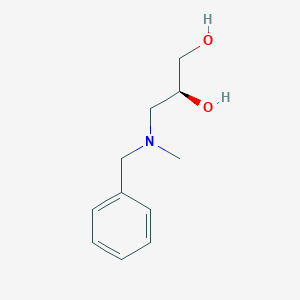
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine
Vue d'ensemble
Description
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine, also known as CP-99,994, is a chemical compound that belongs to the benzooxazine family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is not fully understood. However, it is believed to act as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects:
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to reduce pain perception and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor antagonism without the confounding effects of other neurotransmitter systems. However, one of the limitations of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several potential future directions for research on 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine. One area of research could focus on the development of more potent and selective NK1 receptor antagonists. Another area of research could focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of psychiatric disorders such as anxiety and depression. Finally, research could also focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of chronic pain conditions.
Applications De Recherche Scientifique
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been found to be effective in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(3R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)

![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)

![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)


